molecular formula C18H20O2 B146001 Benzoin isobutyl ether CAS No. 22499-12-3

Benzoin isobutyl ether

Cat. No. B146001
CAS RN: 22499-12-3
M. Wt: 268.3 g/mol
InChI Key: JMVZGKVGQDHWOI-UHFFFAOYSA-N
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Patent
US09442321B2

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Five
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by BASF, “
CUSTOM
Type
CUSTOM
Details
produced by Nippon Kayaku Co

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Name
Type
product
Smiles
COC(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09442321B2

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Five
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by BASF, “
CUSTOM
Type
CUSTOM
Details
produced by Nippon Kayaku Co

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Name
Type
product
Smiles
COC(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09442321B2

Procedure details

Examples of the photopolymerization initiator include acetophenone, benzophenone, benzildimethylketal, benzoyl peroxide, 2-chlorothioxanthone, 1,3-bis(4′-azidobenzal)-2-propane, 1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid, and 4,4′-diazidostilbene-2,2′-disulfonic acid. Examples of commercially available photopolymerization initiators include “Irgacure (trade name)-184”, “Irgacure (trade name)-369”, “Darocur (trade name)-1173”, and “Lucirin-TPO” produced by BASF, “KAYACURE (trade name) DETX” and “KAYACURE (trade name) OA” produced by Nippon Kayaku Co., Ltd., “Vicure 10” and “Vicure 55” produced by Stauffer Chemical Co., “Trigonal PI” produced by Akzo Nobel N.V., “Sandrey 1000” produced by Sand, “Deep” produced by Upjohn Company, and “Biimidazole” produced by KUROGANE KASEI Co., Ltd.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=CC=C[CH:5]=1)(=[O:3])C.[C:10]([C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)(=[O:17])[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[C:24](OO[C:34](=[O:41])[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)(=O)C1C=CC=CC=1.ClC1C=CC2SC3C(=CC=CC=3)[C:46](=[O:57])C=2C=1.N(C1C=C(S(O)(=O)=O)C(C=CC2C(S(O)(=O)=O)=CC(N=[N+]=[N-])=CC=2)=CC=1)=[N+]=[N-].CCC1C=C2[C:94](C3C(SC2=C(CC)C=1)=CC=CC=3)=[O:95]>>[CH3:5][CH:4]([CH2:1][O:3][CH:18]([C:10]([C:11]1[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=1)=[O:17])[C:23]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:24]=1)[CH3:9].[CH3:94][O:95][C:46]([C:34]([C:35]1[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1)=[O:41])=[O:57]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=2C(C3=CC=CC=C3SC2C=C1)=O
Step Five
Name
1,3-bis(4′-azidobenzal)-2-propane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
1,3-bis(4′-azidobenzal)-2-propane-2′-sulfonic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=[N+]=[N-])C=1C=C(C(=CC1)C=CC=1C(=CC(=CC1)N=[N+]=[N-])S(=O)(=O)O)S(=O)(=O)O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC1=CC(=C2C(=C1)C(=O)C3=CC=CC=C3S2)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produced by BASF, “
CUSTOM
Type
CUSTOM
Details
produced by Nippon Kayaku Co

Outcomes

Product
Name
Type
product
Smiles
CC(C)COC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2
Name
Type
product
Smiles
COC(=O)C(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.